
Fmoc-Aph(Cbm)-OH
Descripción general
Descripción
Fmoc-Aph(Cbm)-OH, also known as N-(fluorenylmethoxycarbonyl)-4-ureido-L-phenylalanine, is an organic compound with the molecular formula C25H23N3O5 . It is a type of amino acid protecting group, often used in peptide synthesis and solid-phase synthesis .
Synthesis Analysis
The synthesis of Fmoc-Aph(Cbm)-OH is complex and usually involves multiple steps and synthesis . A common synthesis method involves the reaction of 2-phenylmethyl oxirane (Fmoc-Cbm-OH) with D-phenylalanine (D-Aph-OH) to produce fluorenylmethoxycarbonyl-D-phenylalanine (Fmoc-D-Aph-OH). This is then transformed into its amide form (Fmoc-D-Aph(Cbm)-OH) through an aminocarbonylation reaction .Molecular Structure Analysis
The molecular structure of Fmoc-Aph(Cbm)-OH includes a total of 59 bonds. There are 36 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 urea (-thio) derivative .Chemical Reactions Analysis
As an amino acid protecting group, Fmoc-Aph(Cbm)-OH plays a crucial role in peptide synthesis and solid-phase synthesis. It prevents the amino acid from undergoing nonspecific reactions during the synthesis process, thereby protecting the target amino acid .Physical And Chemical Properties Analysis
Fmoc-Aph(Cbm)-OH has a molecular weight of 445.5 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds, contributing to its flexibility . Its exact mass and monoisotopic mass are both 445.16377084 g/mol . The topological polar surface area is 131 Ų .Aplicaciones Científicas De Investigación
Self-Assembly and Nanostructure Formation
Fmoc-modified amino acids, including Fmoc-Aph(Cbm)-OH, exhibit remarkable self-assembly characteristics. This property is harnessed to create nanostructures with diverse morphologies. These nanostructures can be used in the development of nanoscale devices and materials with specific physical, chemical, or biological properties .
Drug Delivery Systems
The inherent hydrophobicity and aromaticity of the Fmoc group can be utilized to develop drug delivery systems. Fmoc-modified amino acids can form carriers that encapsulate therapeutic agents, protecting them from degradation and ensuring targeted delivery to specific sites within the body .
Bio-Templating
In bio-templating, Fmoc-Aph(Cbm)-OH can be used to create templates that guide the formation of other molecular structures. This application is particularly useful in tissue engineering, where it can help in the construction of scaffolds that support cell growth and tissue formation .
Optical Applications
Due to the fluorescent nature of the Fmoc group, Fmoc-Aph(Cbm)-OH can be applied in optical technologies. It can be used in the creation of fluorescent probes for imaging and diagnostic purposes, as well as in the development of materials with specific optical properties .
Catalytic Properties
The Fmoc moiety can enhance the catalytic properties of peptides. Fmoc-modified peptides can act as catalysts in various chemical reactions, potentially offering a biocompatible alternative to traditional catalysts used in chemical synthesis .
Antimicrobial Materials
The self-assembly features of Fmoc-modified amino acids can be exploited to create antimicrobial materials. These materials can disrupt microbial membranes or interfere with microbial adhesion, making them promising candidates for use in medical devices and coatings to prevent infections .
Mecanismo De Acción
Target of Action
Fmoc-Aph(Cbm)-OH, a modified amino acid, primarily targets the formation of various structures through self-assembly . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
The compound interacts with its targets through self-assembly, a process facilitated by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This results in the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Aph(Cbm)-OH are primarily related to the self-assembly of the compound. The unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Result of Action
The result of Fmoc-Aph(Cbm)-OH’s action is the formation of various structures with unique properties . These structures serve as bio-organic scaffolds for diverse applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-Aph(Cbm)-OH can be influenced by environmental factors. For instance, solvent variation can control the morphologies resulting from self-assembly . Furthermore, pH-dependent self-assembly can modulate the optical properties of Fmoc .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139856 | |
| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324017-23-4 | |
| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324017-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



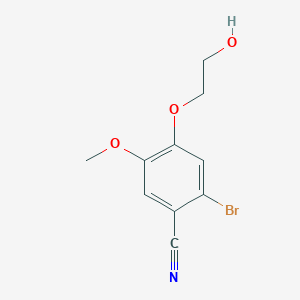

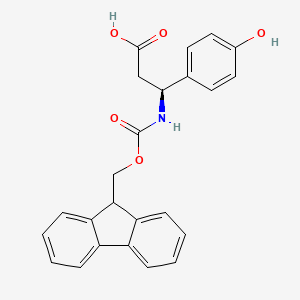
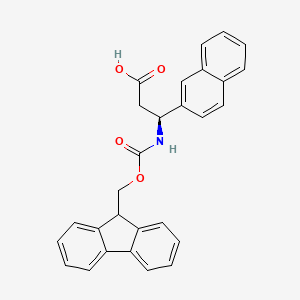

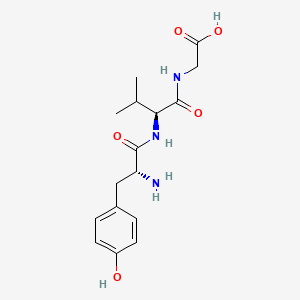
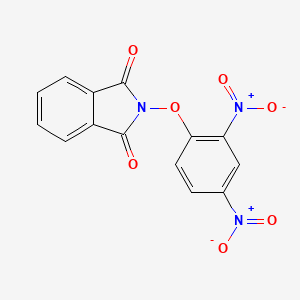

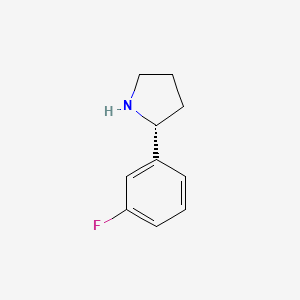
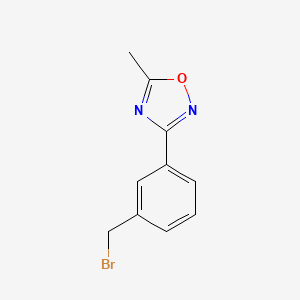
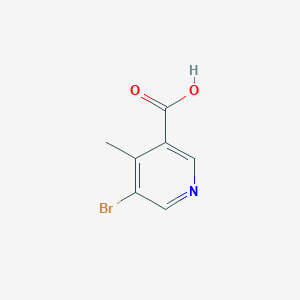
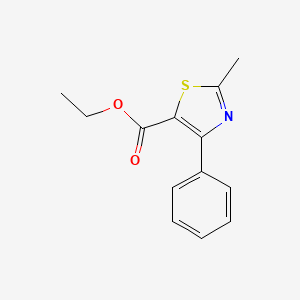
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)